molecular formula C8H7ClN2 B1304922 (4-Chlorophenyl)methylcyanamide CAS No. 32111-91-4

(4-Chlorophenyl)methylcyanamide

Cat. No. B1304922
CAS RN: 32111-91-4
M. Wt: 166.61 g/mol
InChI Key: QTKZRFLGAGOIBT-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)methylcyanamide” is a chemical compound with the molecular formula C8H7ClN2 . It has an average mass of 166.608 Da and a monoisotopic mass of 166.029770 Da . This compound has recently gained attention due to its biological properties and promising applications in scientific research and industry.


Molecular Structure Analysis

The molecular structure of “(4-Chlorophenyl)methylcyanamide” consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The exact spatial arrangement of these atoms could not be found in the available resources.

Scientific Research Applications

Adsorbent for Toxic Compounds

Montmorillonite modified with surfactants has been studied as an efficient adsorbent for removing 4-chlorophenol (4-CP) from aqueous solutions. This approach enhances the sorption capacity, making it more efficient than unmodified montmorillonite in removing toxic chlorophenols from the environment (Nourmoradi et al., 2016).

Photoelectrochemical Sensors

A photoelectrochemical sensor based on the BiPO4/BiOCl heterojunction has been developed for detecting 4-CP. This sensor exhibits enhanced performance due to effective separation of photoinduced electron-hole pairs, making it a valuable tool for monitoring 4-CP in water (Yan et al., 2019).

UV and Organic Oxidant Degradation

The rate parameters for the degradation/mineralization of 4-CP using organic oxidants like peroxy acetic acid and methyl ethyl ketone peroxide, in combination with UV irradiation, have been evaluated. This method provides insights into efficient 4-CP degradation processes (Sharma et al., 2012).

Electrochemical Sensing

An electrochemical sensor for 4-CP was established using graphene oxide NiO/NPs-ionic liquid modified carbon paste electrode. This sensor demonstrates superior catalytic activity and sensitivity, opening new possibilities for 4-CP detection in various environments (Shabani‐Nooshabadi et al., 2016).

Antimicrobial Properties

Synthesis of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment showed potential antimicrobial properties, providing a pathway for creating new antibacterial and antifungal agents (Baranovskyi et al., 2018).

Biomarkers for Isocyanate Exposure

Research on the formation of DNA adducts from 4-chlorophenyl isocyanate (4CPI) contributes to the development of biomarkers for monitoring exposure to isocyanates, important in industrial manufacturing (Beyerbach et al., 2006).

properties

IUPAC Name

(4-chlorophenyl)methylcyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKZRFLGAGOIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185900
Record name (4-Chlorophenyl)methylcyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)methylcyanamide

CAS RN

32111-91-4
Record name (4-Chlorophenyl)methylcyanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032111914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Chlorophenyl)methylcyanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chlorophenyl)methylcyanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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